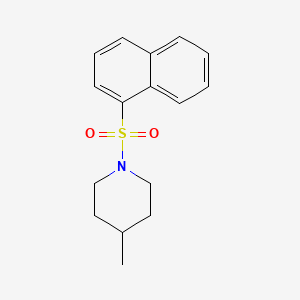

4-Methyl-1-naphthalen-1-ylsulfonylpiperidine

Description

The exact mass of the compound 4-methyl-1-(1-naphthylsulfonyl)piperidine is 289.11365002 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-naphthalen-1-ylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-13-9-11-17(12-10-13)20(18,19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQAXSGGRZVXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350569 | |

| Record name | 4-methyl-1-naphthalen-1-ylsulfonylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5510-09-8 | |

| Record name | 4-methyl-1-naphthalen-1-ylsulfonylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1 Naphthalen 1 Ylsulfonylpiperidine and Its Analogues

Retrosynthetic Analysis of the 4-Methyl-1-naphthalen-1-ylsulfonylpiperidine Scaffold

A retrosynthetic analysis of this compound simplifies the molecule into readily available starting materials. The primary disconnection point is the sulfur-nitrogen bond of the sulfonamide group. This bond can be retrosynthetically cleaved to yield two key synthons: 1-naphthalenesulfonyl chloride and 4-methylpiperidine (B120128). This approach is the most direct and common strategy for the formation of arylsulfonamides.

The 1-naphthalenesulfonyl chloride can be further disconnected to naphthalene (B1677914), which can undergo sulfonation followed by chlorination. Similarly, 4-methylpiperidine can be conceptually derived from pyridine-based precursors through reduction and functionalization, although it is a commercially available starting material.

Development of Key Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through the coupling of 1-naphthalenesulfonyl chloride and 4-methylpiperidine. This reaction is a standard method for the formation of sulfonamides.

The synthesis of naphthalenesulfonylpiperidine derivatives, including the target compound, typically follows a convergent multi-step approach. syrris.jpresearchgate.netnih.govrsc.org

Step 1: Preparation of 1-Naphthalenesulfonyl Chloride

The synthesis of the key intermediate, 1-naphthalenesulfonyl chloride, can be achieved through several methods. A common laboratory-scale preparation involves the chlorosulfonation of naphthalene using chlorosulfonic acid. orgsyn.orggoogle.com However, this method can sometimes lead to mixtures of isomers and the use of a large excess of a hazardous reagent.

An alternative and often higher-yielding method is the reaction of the corresponding sulfonic acid salt, such as sodium 1-naphthalenesulfonate, with a chlorinating agent like phosphorus pentachloride or thionyl chloride. prepchem.comprepchem.com For instance, sodium α-naphthalenesulfonate can be treated with phosphorus oxychloride in a suitable solvent like acetonitrile (B52724) to yield 1-naphthalenesulfonyl chloride. prepchem.com

Step 2: Sulfonamide Bond Formation

The final step in the synthesis is the coupling of 1-naphthalenesulfonyl chloride with 4-methylpiperidine. This is a nucleophilic substitution reaction where the nitrogen atom of the piperidine (B6355638) ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine (B128534), pyridine, or an excess of the amine reactant itself. The reaction is often performed in aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 1-Naphthalenesulfonyl chloride | 4-Methylpiperidine | Triethylamine | Dichloromethane | This compound |

| 1-Naphthalenesulfonyl chloride | 4-Methylpiperidine | Pyridine | Chloroform | This compound |

The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint. tandfonline.com Key areas for improvement include the choice of solvents, reagents, and reaction conditions.

One approach is the use of greener solvents. For the sulfonamide formation step, performing the reaction in water or in a solvent-free system under mechanochemical conditions can significantly reduce the use of volatile organic compounds. rsc.orgrsc.org For instance, a facile and environmentally benign synthesis of sulfonamides has been described using water as the solvent with dynamic pH control, omitting the need for organic bases. rsc.org

Another green approach involves the development of alternative synthetic routes that avoid the use of hazardous reagents like phosphorus pentachloride or chlorosulfonic acid. chemistryworld.com Electrochemical methods for the synthesis of sulfonamides from thiols and amines are being explored as a greener alternative. acs.org Furthermore, catalytic methods, such as the use of nano-Ru/Fe3O4 for the direct coupling of sulfonamides and alcohols, represent an environmentally benign route for C-N bond formation. acs.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. researchgate.net Key parameters to consider include the choice of base, solvent, reaction temperature, and reaction time.

For the sulfonylation of 4-methylpiperidine, a systematic study of different bases can be undertaken. While tertiary amines like triethylamine are common, inorganic bases such as potassium carbonate or lithium hydroxide (B78521) have also been used effectively in sulfonamide synthesis. tandfonline.com The use of lithium hydroxide monohydrate in an ethanol:water solvent system has been shown to lead to very good to excellent yields in short reaction times. tandfonline.com

The temperature of the reaction can also be optimized. While many sulfonamide syntheses are carried out at room temperature, cooling the reaction mixture can sometimes improve selectivity and reduce the formation of byproducts. Conversely, gentle heating may be required to drive the reaction to completion in some cases.

The stoichiometry of the reactants is another important factor. Using a slight excess of the amine can help to ensure complete consumption of the more valuable sulfonyl chloride and can also act as the base.

| Parameter | Variation | Effect on Yield/Purity |

| Base | Triethylamine, Pyridine, K2CO3, LiOH | Can influence reaction rate and ease of work-up. tandfonline.com |

| Solvent | Dichloromethane, THF, Water, Ethanol/Water | Affects solubility of reactants and can influence reaction rate. rsc.orgtandfonline.com |

| Temperature | 0 °C, Room Temperature, Reflux | Can impact reaction rate and selectivity. |

| Stoichiometry | Equimolar, Excess amine | Can drive the reaction to completion. |

Strategies for the Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. ajchem-a.com Modifications can be made to both the naphthalene and the piperidine moieties.

Modifications of the Naphthalene Ring:

Analogues with different substitution patterns on the naphthalene ring can be synthesized by starting with the appropriately substituted naphthalene precursor. For example, using a substituted naphthalenesulfonic acid will lead to a correspondingly substituted naphthalenesulfonyl chloride, which can then be coupled with 4-methylpiperidine.

Modifications of the Piperidine Ring:

A wide variety of piperidine derivatives are commercially available or can be synthesized. mdpi.comnih.gov By substituting 4-methylpiperidine with other piperidine analogues, a library of compounds can be generated. For example, using piperidines with different alkyl or functional groups at the 4-position, or with substituents at other positions on the ring, will result in a diverse set of final compounds.

The general synthetic route for these analogues remains the same: the coupling of the desired sulfonyl chloride with the desired piperidine derivative. researchgate.net

| Naphthalene Moiety | Piperidine Moiety | Potential Analogue |

| 1-Naphthalenesulfonyl | Piperidine | 1-(Naphthalen-1-ylsulfonyl)piperidine |

| 2-Naphthalenesulfonyl | 4-Methylpiperidine | 4-Methyl-1-(naphthalen-2-ylsulfonyl)piperidine |

| 1-Naphthalenesulfonyl | 4-Ethylpiperidine | 4-Ethyl-1-(naphthalen-1-ylsulfonyl)piperidine |

| 5-Bromo-1-naphthalenesulfonyl | 4-Methylpiperidine | 1-((5-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine |

Stereoselective Synthesis of Chiral Derivatives of this compound

As of the current body of scientific literature, specific methodologies for the stereoselective synthesis of chiral derivatives of this compound have not been documented. Extensive searches of chemical databases and peer-reviewed journals did not yield any published routes for the asymmetric synthesis or resolution of enantiomers or diastereomers of this particular compound.

The field of asymmetric synthesis of piperidine derivatives is, however, a well-developed area of organic chemistry, with numerous strategies available for the stereocontrolled introduction of substituents onto the piperidine ring. nih.govnih.gov These methods often employ chiral auxiliaries, asymmetric catalysis, or chemo-enzymatic approaches to achieve high levels of stereoselectivity. nih.govresearchgate.netresearchgate.net General strategies for the asymmetric synthesis of chiral 4-substituted piperidines have also been reported, which could theoretically be adapted for the synthesis of chiral precursors to this compound. researchgate.netnih.gov

While these general methods exist for related structures, their direct application to the synthesis of chiral derivatives of this compound remains to be explored and reported in the literature. Therefore, no detailed research findings or data tables on this specific topic can be provided at this time. Further research would be necessary to develop and validate such synthetic methodologies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Methyl 1 Naphthalen 1 Ylsulfonylpiperidine Derivatives

Rational Design Principles for 4-Methyl-1-naphthalen-1-ylsulfonylpiperidine Analogues in Biological Contexts

The rational design of analogues of this compound would be guided by the intended biological target. azolifesciences.compatsnap.comparssilico.com This process typically begins with the identification of a biological target and then designing molecules that can specifically interact with it. parssilico.com For instance, if the target is a specific enzyme or receptor, the design principles would focus on optimizing the interactions of the molecule with the active or allosteric sites of the protein.

Key strategies in the rational design of such analogues would include:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be employed to predict how analogues of this compound would bind. patsnap.com This allows for the design of modifications that are predicted to enhance binding affinity and selectivity. For example, in designing inhibitors for SARS-CoV PLpro, a structure-based approach was used to rationally design naphthalene-based inhibitors. nih.gov

Pharmacophore-Based Design: In the absence of a known target structure, a pharmacophore model can be developed based on a set of known active compounds. azolifesciences.com This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For analogues of this compound, this would involve identifying the key features of the naphthalenesulfonyl and methylpiperidine moieties that are crucial for their biological effects.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For the 4-methylpiperidine (B120128) ring, bioisosteric replacements could include other small alkyl groups or functional groups that alter its basicity and lipophilicity. The naphthalene (B1677914) ring could be replaced with other bicyclic or heterocyclic aromatic systems to explore different binding interactions.

The overarching goal of these rational design principles is to systematically modify the lead structure to improve its therapeutic potential, including enhancing its efficacy and reducing potential side effects. slideshare.net

Systematic Structural Modifications and Their Mechanistic Impact on Biological Activity Profiles of this compound Derivatives

Systematic structural modifications of this compound would involve altering its three main components: the naphthalene ring, the sulfonylpiperidine linker, and the 4-methyl group on the piperidine (B6355638) ring. The impact of these modifications on biological activity would provide insights into the SAR of this class of compounds.

Modifications of the Naphthalene Ring: The position and nature of substituents on the naphthalene ring can significantly influence biological activity. For instance, in a series of naftopidil-based arylpiperazine derivatives, modifications to the naphthalene moiety led to compounds with potent cytotoxic activities against prostate cancer cell lines. nih.gov The introduction of electron-donating or electron-withdrawing groups can affect the electronic properties of the sulfonamide and its interaction with biological targets.

Modifications of the Piperidine Ring: The 4-methyl group on the piperidine ring is a potential site for modification. Varying the size and nature of the substituent at this position can influence the compound's lipophilicity and steric interactions with a target. In other classes of compounds, such as benzylideneacetophenones, the presence and position of substituents on the aromatic rings were found to be critical for their anti-inflammatory and antioxidant activities. nih.gov

A hypothetical SAR study for a series of this compound derivatives targeting a generic kinase is presented in the table below.

| Compound ID | R1 (Naphthalene Ring) | R2 (Piperidine Ring) | Kinase Inhibition IC50 (nM) |

| 1 | H | 4-CH3 | 500 |

| 2 | 4-OCH3 | 4-CH3 | 250 |

| 3 | 4-Cl | 4-CH3 | 750 |

| 4 | H | 4-C2H5 | 400 |

| 5 | H | 4-CF3 | 900 |

Conformational Analysis of this compound and Related Sulfonylpiperidines

The three-dimensional conformation of this compound is a critical determinant of its biological activity, as it dictates how the molecule can interact with its biological target. Conformational analysis of the N-sulfonylpiperidine scaffold would be essential to understand its preferred spatial arrangements.

Computational methods, such as quantum mechanics calculations, can be used to determine the most stable conformers of these molecules. mdpi.com Experimental techniques like NMR spectroscopy can provide information about the solution-phase conformation. mdpi.com For a series of acylsulfonylpiperazine derivatives, molecular modeling was used to analyze the structure-activity relationships, highlighting the importance of conformational preferences. researchgate.net The interplay between different conformers and their relative energies can be crucial for binding to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For derivatives of this compound, a QSAR model could be developed to predict their biological activity based on a set of calculated molecular descriptors.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of analogues with their experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * AlogP - 0.2 * MW + 0.8 * Dipole_Mag + 1.5

In this equation, AlogP represents the hydrophobicity, MW is the molecular weight, and Dipole_Mag is the dipole moment. Such a model can reveal the key molecular properties that govern the biological activity and can be used to predict the potency of newly designed analogues. nih.gov

| Compound | AlogP | Molecular Weight | Dipole Moment | Predicted log(1/IC50) |

| Derivative 1 | 4.2 | 329.45 | 3.5 | 3.5 |

| Derivative 2 | 4.5 | 343.48 | 4.0 | 3.8 |

| Derivative 3 | 4.8 | 363.89 | 3.2 | 3.4 |

| Derivative 4 | 3.9 | 315.42 | 3.8 | 3.7 |

Molecular Target Identification and Mechanistic Elucidation of 4 Methyl 1 Naphthalen 1 Ylsulfonylpiperidine

Cellular and Subcellular Mechanisms of Action of 4-Methyl-1-naphthalen-1-ylsulfonylpiperidine

The mechanism of action of this compound is the direct blockade of the Kir2.x family of potassium channels. By inhibiting these channels, the compound reduces the outward potassium current that is responsible for setting the hyperpolarized resting membrane potential in many cell types. nih.gov This inhibition leads to membrane depolarization. nih.gov

The primary effect of this compound—membrane depolarization via Kir2.1 channel block—can initiate downstream cellular signaling events. In macrophages, inhibition of Kir2.1 by this compound was shown to suppress the inflammatory response. nih.gov

Gene set enrichment analysis of RNA-sequencing data from lipopolysaccharide (LPS)-stimulated macrophages treated with the compound revealed a significant suppression of a cluster of inflammatory genes, including Il1b, Il1a, Il6, Il18, and Il12a. nih.gov Interestingly, the expression of Tnf (Tumor Necrosis Factor) was unaffected, indicating a specific modulation of signaling rather than a general shutdown of inflammatory pathways. nih.gov

Further investigation showed that this anti-inflammatory effect was not a result of interference with common upstream signaling pathways such as NF-κB or MAPK activation, which were largely unaffected by the compound. nih.gov The suppressive effect on interleukin production was also found to be independent of extracellular calcium concentrations. nih.gov Instead, the membrane depolarization induced by Kir2.1 blockade was linked to changes in the cell surface retention of nutrient transporters, suggesting a novel mechanism linking cellular membrane potential to the metabolic and inflammatory state of the cell. nih.gov

Studies utilizing this compound in cell-based assays confirm that the compound is cell-permeable. nih.govsigmaaldrich.com The mechanism of its cellular uptake is strongly suggested by its pH-dependent activity. The compound, a weak base, exists in both protonated (charged) and neutral (uncharged) forms. nih.gov

It is hypothesized that the neutral form of the molecule, being more lipid-soluble, preferentially permeates the cell membrane to enter the cytoplasm. nih.gov This is supported by the observation that increasing the extracellular pH, which increases the proportion of the neutral form, leads to a significant increase in the compound's inhibitory potency on the Kir2.1 channel. nih.govresearchgate.net This evidence points to a mechanism where the compound crosses the plasma membrane via passive diffusion in its neutral state. Once inside the cell, it is thought to access its binding site within the pore of the Kir2.1 channel from the intracellular side. nih.gov The primary subcellular site of action is therefore the inner leaflet of the plasma membrane where the Kir2.1 channel pore is accessible.

Allosteric Modulation Mechanisms of Action by this compound

An allosteric modulator is a substance that indirectly influences the effects of an agonist or inverse agonist at a target protein. These modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the receptor, which can lead to either an enhancement (positive allosteric modulation) or a reduction (negative allosteric modulation) of the orthosteric ligand's affinity and/or efficacy.

A comprehensive search of scientific literature and bioactivity databases did not yield any specific studies detailing the allosteric modulation mechanisms of this compound. There is no available research to suggest that this compound acts as an allosteric modulator on any specific receptor or enzyme. Therefore, a data table illustrating its effects on agonist or antagonist binding, or its impact on downstream signaling pathways through allosteric mechanisms, cannot be constructed at this time.

Ligand-Target Specificity and Selectivity Profiling of this compound

Ligand-target specificity and selectivity are critical parameters in drug discovery, defining the extent to which a compound interacts with its intended biological target versus off-target molecules. A highly selective ligand preferentially binds to a single target, minimizing the potential for unintended physiological effects.

Presently, there is no published data available that characterizes the binding profile of this compound across a panel of receptors, enzymes, or ion channels. Such profiling is essential to determine its primary molecular target and to assess its potential for off-target interactions. Without these studies, it is not possible to create a data table summarizing its binding affinities (e.g., Ki, Kd, or IC50 values) for any biological targets. The scientific community awaits future research that may shed light on the specificity and selectivity of this compound.

Preclinical Pharmacological Activity and Therapeutic Area Exploration of 4 Methyl 1 Naphthalen 1 Ylsulfonylpiperidine Mechanistic and Target Focused

In Vitro Pharmacological Characterization of 4-Methyl-1-naphthalen-1-ylsulfonylpiperidine

Receptor Agonism, Antagonism, and Inverse Agonism Studies of this compound

There are no publicly available studies that have characterized the interaction of this compound with any specific receptors. Therefore, its potential activity as an agonist, antagonist, or inverse agonist at any receptor target remains undetermined.

Detailed Enzyme Kinetic Studies with this compound

No research has been published detailing the effects of this compound on enzymatic activity. As such, there are no available data on its potential inhibitory or activating effects on any enzyme, nor any kinetic parameters such as IC₅₀ or Kᵢ values.

Cell-Based Functional Assays to Elucidate Specific Biological Responses to this compound

Information from cell-based functional assays that would elucidate the biological response to this compound is not available in the current body of scientific literature.

In Vivo Mechanistic Studies of this compound in Advanced Animal Models (Focus on target engagement and pathway validation)

Target Engagement Studies of this compound in Relevant Animal Systems

There is no published evidence of in vivo studies designed to measure the engagement of this compound with its potential biological targets in any animal models.

Validation of Signaling Pathways Modulated by this compound in Preclinical Models

In the absence of in vitro and in vivo data, the signaling pathways that may be modulated by this compound have not been validated in any preclinical models.

Exploration of Potential Therapeutic Areas for this compound Based on Mechanistic Insights

Due to the absence of specific mechanistic studies on this compound, the exploration of its potential therapeutic areas remains theoretical and is based on the activities of structurally related compounds containing naphthalene (B1677914) and sulfonylpiperidine moieties.

Investigation of this compound in Neurodegenerative Research Models

There are no specific studies in the public domain that investigate the effects of this compound in preclinical models of neurodegenerative diseases. While other naphthalene derivatives have been explored for anti-amyloidogenic activity and as inhibitors of enzymes like acetylcholinesterase, which are relevant to Alzheimer's disease, direct evidence for this specific compound is not available.

Exploration of this compound in Oncological Pathways

The exploration of this compound in oncological pathways has not been specifically documented in available research. However, the broader class of sulfonamide derivatives bearing a naphthalene moiety has been a subject of interest in cancer research. For instance, some naphthalenesulfonamide derivatives have been investigated as inhibitors of tubulin polymerization, a key process in cell division, making them potential anticancer agents. These compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Molecular docking studies on related compounds have suggested a binding interaction at the colchicine-binding site of tubulin.

Table 1: Antiproliferative Activity of a Structurally Related Naphthalenesulfonamide Compound (5c)

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Human Breast Cancer) | 0.51 ± 0.03 |

| A549 (Human Lung Cancer) | 0.33 ± 0.01 |

Data pertains to a different naphthalenesulfonamide derivative and is provided for contextual understanding of the potential, but not proven, activity of this class of compounds.

Studies of this compound in Inflammatory Signaling Cascades

Specific studies detailing the effects of this compound on inflammatory signaling cascades are not present in the current body of scientific literature. The anti-inflammatory potential of various naphthalene derivatives is known, with some acting as inhibitors of enzymes like cyclooxygenase (COX), which are crucial in the inflammatory process. However, the direct action of this compound on inflammatory pathways has not been investigated.

Computational and Theoretical Studies of 4 Methyl 1 Naphthalen 1 Ylsulfonylpiperidine

Molecular Docking and Molecular Dynamics Simulation Studies of 4-Methyl-1-naphthalen-1-ylsulfonylpiperidine

Prediction of Ligand-Protein Interaction Modes for this compound

No published studies were found that performed molecular docking of this compound with any specific protein targets.

Analysis of Conformational Dynamics and Binding Energetics of this compound

There is no available research detailing molecular dynamics simulations to analyze the conformational changes or calculate the binding free energy of this compound with a biological receptor.

Quantum Chemical Calculations for this compound

Electronic Structure Analysis and Reactivity Prediction of this compound

Specific quantum chemical calculations, such as Density Functional Theory (DFT), have not been reported for this compound to analyze its electronic structure (e.g., HOMO-LUMO energies) or predict its reactivity.

Elucidation of Reaction Mechanisms Involving this compound

No computational studies elucidating reaction mechanisms involving this specific molecule are present in the scientific literature.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Optimization Strategies for this compound

There are no published in silico ADME predictions for this compound. Such studies would typically involve predicting properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability, but this data is not available.

Future Directions and Research Gaps for 4 Methyl 1 Naphthalen 1 Ylsulfonylpiperidine

Emerging Methodologies and Technologies for 4-Methyl-1-naphthalen-1-ylsulfonylpiperidine Research

Future research on this compound would benefit from the application of modern high-throughput screening (HTS) techniques. These automated platforms could rapidly test the compound against a vast library of biological targets to identify any potential bioactivity. Furthermore, the use of artificial intelligence and machine learning algorithms could predict potential targets and activities based on its structure, guiding initial laboratory investigations.

Advanced analytical techniques, such as cryogenic electron microscopy (cryo-EM) and X-ray crystallography, would be invaluable in determining the three-dimensional structure of the compound when bound to a potential biological target, providing insights into its mechanism of action.

Identification of Unexplored Biological Targets and Pathways for this compound

The core structure of this compound, containing a piperidine (B6355638) and a naphthalenesulfonyl group, is found in various biologically active molecules. The piperidine ring is a common feature in many drugs, particularly those targeting the central nervous system. researchgate.netarizona.edu The naphthalenesulfonyl moiety is also present in compounds with diverse pharmacological profiles.

A primary research gap is the lack of any identified biological target for this specific compound. Future studies should focus on broad-spectrum screening to identify potential interactions with receptors, enzymes, or ion channels. Phenotypic screening, which observes the effect of a compound on cell behavior without a preconceived target, could also be a valuable approach to uncover novel therapeutic applications.

Opportunities for Novel Synthetic Approaches and Derivatization Strategies for this compound Analogues

While the synthesis of the parent compound is likely achievable through standard organic chemistry techniques, there is an opportunity to develop a diverse library of analogues. nih.gov Modern synthetic methods, such as combinatorial chemistry and parallel synthesis, could be employed to create a wide range of derivatives. mdpi.com

Systematic modifications to the structure, such as altering the position of the methyl group on the piperidine ring, substituting the naphthalene (B1677914) ring with other aromatic systems, or modifying the sulfonyl linker, could lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties.

Table 1: Potential Derivatization Strategies

| Structural Component | Potential Modifications | Desired Outcome |

|---|---|---|

| Piperidine Ring | Varying substitution patterns, ring size modifications | Altered binding affinity and selectivity |

| Naphthalene Moiety | Substitution with different functional groups, replacement with other aryl or heteroaryl rings | Improved solubility, modified electronic properties |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

Should initial screenings identify any biological activity, the integration of "omics" technologies would be a critical next step. nih.govfrontiersin.org Proteomics could identify the proteins that interact with the compound, while metabolomics could reveal its effects on cellular metabolic pathways. researchgate.netmdpi.com Transcriptomics could show how the compound alters gene expression. This multi-omics approach provides a comprehensive view of the compound's biological effects and can help in elucidating its mechanism of action and identifying potential biomarkers. nih.gov

Challenges and Future Perspectives in the Academic Investigation of this compound

The primary challenge in the academic investigation of this compound is the lack of preliminary data, which often makes it difficult to secure funding. nih.govazolifesciences.com The high cost and time investment required for drug discovery and development are significant hurdles for academic labs. bohrium.com

Future academic research will likely depend on initial, small-scale studies that can demonstrate a clear biological effect. Without this foundational work, the compound is likely to remain in chemical obscurity.

Potential for Collaborative and Interdisciplinary Research on this compound

Advancing the study of a novel compound necessitates collaboration between various scientific disciplines. Organic chemists would be needed to synthesize the compound and its analogues, while biochemists and pharmacologists would be required to perform biological assays. Computational chemists could provide valuable insights through molecular modeling and simulation studies. nih.govrsc.org

Establishing collaborations between academic institutions and pharmaceutical companies could provide the necessary resources and expertise to move the research forward. azolifesciences.com Such partnerships are often crucial for bridging the gap between basic research and clinical application.

Q & A

Q. How can researchers optimize the synthesis of 4-Methyl-1-naphthalen-1-ylsulfonylpiperidine to improve yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For sulfonylation reactions, using aprotic solvents (e.g., dichloromethane) and controlled stoichiometry of sulfonyl chloride derivatives can minimize side reactions. Purification via column chromatography or recrystallization in ethanol/water mixtures enhances purity . Monitoring reaction progress with TLC or HPLC ensures intermediate stability.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves stereochemistry and confirms substitution patterns, particularly for the naphthalene and piperidine moieties. Infrared (IR) spectroscopy identifies sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and C-N vibrations. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .

Q. How should researchers design control experiments to validate the biological activity of sulfonylated piperidine derivatives?

- Methodological Answer : Use structurally analogous compounds lacking the sulfonyl or naphthalene group as negative controls. Dose-response assays (e.g., IC₅₀ determination) and enzyme inhibition studies (e.g., kinase assays) should include positive controls (e.g., known inhibitors) to benchmark activity. Statistical validation via ANOVA or t-tests minimizes false positives .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and stability of this compound in novel reaction environments?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, transition states, and thermodynamic stability. Molecular dynamics simulations predict solvent effects and conformational flexibility. Machine learning models trained on reaction databases (e.g., PubChem) can prioritize reaction conditions for experimental validation .

Q. How can factorial design be applied to investigate the simultaneous effects of multiple variables on the synthesis of this compound?

- Methodological Answer : A 2³ factorial design tests variables like temperature (25–60°C), catalyst loading (5–15 mol%), and reaction time (12–24 hours). Response Surface Methodology (RSM) identifies optimal conditions for yield and purity. Statistical software (e.g., Minitab) analyzes interactions between factors, reducing the number of required experiments by >50% .

Q. What methodologies address discrepancies in observed vs. predicted biological activity data for sulfonylated piperidines?

- Methodological Answer : Cross-validate in silico predictions (e.g., molecular docking) with experimental assays (e.g., SPR binding kinetics). Investigate off-target effects using proteome-wide screening (e.g., affinity chromatography). Reconcile contradictions by analyzing stereochemical purity (via chiral HPLC) or metabolic stability (e.g., microsomal assays) .

Data Analysis and Interpretation

Q. How do researchers resolve conflicting data in the thermodynamic stability of this compound across different solvent systems?

- Methodological Answer : Solvent polarity indices (e.g., ET(30)) correlate with stability trends. Differential Scanning Calorimetry (DSC) measures melting point variations, while computational solvation free energy calculations (e.g., COSMO-RS) identify solvent interactions. Reproducibility checks under inert atmospheres (e.g., N₂) exclude oxidative degradation artifacts .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of sulfonylated piperidines?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves. Bootstrap resampling estimates confidence intervals for EC₅₀ values. Principal Component Analysis (PCA) disentangles confounding variables (e.g., cell line variability). Outlier detection (e.g., Grubbs' test) ensures data robustness .

Experimental Design

Q. What steps ensure reproducibility in multi-step syntheses of this compound derivatives?

Q. How can researchers leverage hybrid computational-experimental workflows to accelerate reaction discovery for sulfonylated piperidines?

- Methodological Answer :

Integrate automated reaction screening (e.g., Chemspeed platforms) with real-time DFT calculations (e.g., Gaussian) to prioritize viable pathways. Feedback loops refine computational models using experimental kinetic data. High-throughput crystallography (e.g., synchrotron XRD) validates predicted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.